molecular formula C45H51Cl2N2NiP B1527512 [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride CAS No. 903592-98-3

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride

Cat. No. B1527512
CAS RN: 903592-98-3
M. Wt: 780.5 g/mol
InChI Key: IGLKEXXECLLIAD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride” is a complex compound. The ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is an important N-heterocyclic carbene (NHC) used in the field of homogeneous catalysis .


Synthesis Analysis

The synthesis of related compounds involves the use of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene as a ligand. For instance, it’s used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .


Molecular Structure Analysis

The molecular structure of the ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is characterized by two phenyl rings attached to an imidazole ring. Each phenyl ring has two isopropyl groups attached to it .


Chemical Reactions Analysis

The ligand is used in various chemical reactions. It’s used in the amination reaction of aryl halides and C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .


Physical And Chemical Properties Analysis

The ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is a solid substance with a melting point of 213-217 °C .

Scientific Research Applications

Arylation of Ketones

This compound serves as a catalyst for the arylation of ketones, which is a process used to introduce aryl groups into ketone compounds. Arylation is crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals .

Suzuki Coupling Reaction

It acts as a catalyst in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. This reaction is pivotal in the production of fine chemicals and pharmaceutical intermediates .

Buchwald-Hartwig Amination Reaction

The compound is utilized in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds, particularly in the synthesis of aromatic amines which are foundational structures in many drugs and agrochemicals .

Dehalogenation of Aryl Chlorides

It catalyzes the dehalogenation of aryl chlorides, which involves the removal of halogen atoms from an aromatic ring. This reaction is important for modifying the electronic properties of aromatic compounds .

Oxidation of Secondary Alcohols

The compound is used in the oxidation of secondary alcohols to ketones, which is a fundamental transformation in organic synthesis with applications ranging from materials science to pharmaceuticals .

Kumada-Tamao-Corriu Reaction

It serves as a ligand for palladium complexes that catalyze the Kumada-Tamao-Corriu reaction, which is used for creating carbon-carbon bonds between grignard reagents and organic halides, a key step in many synthetic pathways .

Negishi Coupling Reaction

The compound is also a catalyst for Negishi coupling reactions that form carbon-carbon bonds between organozinc compounds and organic halides, widely applied in complex molecule construction .

Stille Coupling

Lastly, it is involved as a ligand in Stille coupling reactions, which are used to join two organic groups using organotin reagents. This reaction is significant in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Safety and Hazards

The ligand can cause skin and eye irritation. It’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

Future Directions

The use of N-heterocyclic carbenes in homogeneous catalysis is a significant area of research. The development of new complexes and exploration of their catalytic activities could be potential future directions .

properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-triphenyl-λ5-phosphane;dichloronickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H51N2P.2ClH.Ni/c1-32(2)39-26-18-27-40(33(3)4)43(39)46-30-31-47(44-41(34(5)6)28-19-29-42(44)35(7)8)45(46)48(36-20-12-9-13-21-36,37-22-14-10-15-23-37)38-24-16-11-17-25-38;;;/h9-35H,1-8H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLKEXXECLLIAD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.Cl[Ni]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H51Cl2N2NiP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718746
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)-2,3-dihydro-1H-imidazole--dichloronickel (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride

CAS RN

903592-98-3
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)-2,3-dihydro-1H-imidazole--dichloronickel (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 2
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 3
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 4
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 5
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Reactant of Route 6
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.